2,4-Dihydroxybenzophenone-13C6
CAS No.:
Cat. No.: VC20246126
Molecular Formula: C13H10O3
Molecular Weight: 220.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H10O3 |
---|---|
Molecular Weight | 220.17 g/mol |
IUPAC Name | (1,2,3,4,5,6-13C6)cyclohexatrienyl-(2,4-dihydroxyphenyl)methanone |
Standard InChI | InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1+1,2+1,3+1,4+1,5+1,9+1 |
Standard InChI Key | ZXDDPOHVAMWLBH-YPRXCQIKSA-N |
Isomeric SMILES | C1=CC(=C(C=C1O)O)C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Isotopic Composition
2,4-Dihydroxybenzophenone-13C6 features a benzophenone backbone with hydroxyl groups at the 2- and 4-positions of one aromatic ring and a phenyl group substituted with six carbon-13 atoms at the para position (Figure 1). The isotopic enrichment alters its mass spectrometry profile, enabling precise detection in complex biological matrices . The compound’s InChIKey (HUYKZYIAFUBPAQ-UHFFFAOYSA-N) and SMILES notation () confirm its structural identity, while its CAS number (2731164-01-3) distinguishes it from non-labeled analogs.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 220.17 g/mol | |
CAS Number | 2731164-01-3 | |
Solubility (DMSO) | 4.54 mg/mL at 10 mM | |
Storage Conditions | -80°C (6 months), -20°C (1 month) |
Synthesis and Isotopic Labeling Strategies
Synthetic Pathways
The synthesis of 2,4-dihydroxybenzophenone-13C6 involves substituting six carbon atoms in the phenyl group with carbon-13 isotopes. This is typically achieved through Friedel-Crafts acylation, where a benzene-13C6 derivative reacts with 2,4-dihydroxybenzoic acid in the presence of a Lewis acid catalyst . The isotopic purity is ensured via repeated purification using high-performance liquid chromatography (HPLC), as noted in product documentation .
Analytical Characterization
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in verifying isotopic incorporation. The molecular ion peak at in MS corresponds to the carbon-13 enriched structure , while -NMR reveals distinct shifts for the labeled carbons, differentiating them from natural abundance signals.
Applications in Pharmaceutical Research
Metabolic Tracing and Pharmacokinetics
The compound’s primary application lies in quantifying drug metabolites using isotope dilution mass spectrometry. For instance, Russak et al. (2019) demonstrated that deuterated and carbon-13 labeled compounds exhibit nearly identical pharmacokinetic profiles to their non-labeled counterparts, minimizing metabolic interference while enabling precise tracking . This property is critical in early-stage drug development, where understanding absorption, distribution, metabolism, and excretion (ADME) is paramount.
UV Absorption and Stabilization
While the non-labeled form (CAS 131-56-6) is a known UV filter in sunscreens , the carbon-13 labeled variant is primarily used in photostability studies. Researchers employ it to assess how UV exposure degrades pharmaceutical formulations, leveraging its identical photochemical behavior to unlabeled analogs but with traceable degradation products .
Comparative Analysis with Non-Labeled Analog
Cost and Accessibility
Isotopic labeling increases production costs approximately tenfold, with 1 mg of 2,4-dihydroxybenzophenone-13C6 priced at ~$500 USD, compared to $50 USD for the non-labeled variant . This cost reflects the specialized synthesis and purification required for isotopic enrichment.
Future Directions and Research Gaps
Expanding Applications in Environmental Science
Preliminary studies suggest potential uses in tracking benzophenone derivatives in aquatic ecosystems, where their persistence raises ecological concerns . Carbon-13 labeling could elucidate degradation pathways and bioaccumulation mechanisms.
Enhancing Synthetic Efficiency
Current yields of isotopic labeling rarely exceed 60%, necessitating novel catalysts or enzymatic methods to improve efficiency. Recent advances in biocatalysis using engineered ketoreductases show promise for greener synthesis routes .
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